(2-Phenylethanimidoyl)propanedinitrile
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Overview
Description
(2-Phenylethanimidoyl)propanedinitrile is an organic compound with the molecular formula C10H6N2. It is also known by other names such as malononitrile, benzylidene, and 2-phenyl-1,1-dicyanoethylene . This compound is characterized by the presence of a phenyl group attached to an ethylidene moiety, which is further connected to a propanedinitrile group. It is a valuable building block in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethanimidoyl)propanedinitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylethanimidoyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylethylamines .
Scientific Research Applications
(2-Phenylethanimidoyl)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Phenylethanimidoyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Malononitrile: A simpler analog with similar reactivity but lacking the phenyl group.
Benzylidenemalononitrile: Another related compound with a benzylidene moiety.
2-Phenyl-1,1-dicyanoethylene: A compound with a similar structure but different reactivity patterns.
Uniqueness: (2-Phenylethanimidoyl)propanedinitrile is unique due to its combination of a phenyl group and a propanedinitrile moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
402561-87-9 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(2-phenylethanimidoyl)propanedinitrile |
InChI |
InChI=1S/C11H9N3/c12-7-10(8-13)11(14)6-9-4-2-1-3-5-9/h1-5,10,14H,6H2 |
InChI Key |
USUAIKHVUYBJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=N)C(C#N)C#N |
Origin of Product |
United States |
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